1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group attached to a pyridine ring, combined with a piperidine carboxylic acid moiety, imparts distinct physicochemical characteristics that make it valuable in pharmaceutical, agrochemical, and material science applications .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the trifluoromethyl-substituted pyridine derivative, which is then subjected to a series of reactions to introduce the piperidine and carboxylic acid functionalities. Key steps often include nucleophilic substitution, cyclization, and functional group transformations under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can modify the functional groups, potentially converting the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group or other substituents on the pyridine ring can be replaced under specific conditions
Major Products:
Scientific Research Applications
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and interact with active sites, makes it a potent modulator of biological pathways .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid can be compared with other trifluoromethyl-substituted pyridine derivatives, such as:
3-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the piperidine moiety, which may affect its biological activity and applications.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: Contains a benzyl group, which may impart different physicochemical properties and uses.
Other fluorinated pyridines: These compounds share the trifluoromethyl group but differ in their additional substituents, leading to varied applications and reactivities.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGAIZATGMSSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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